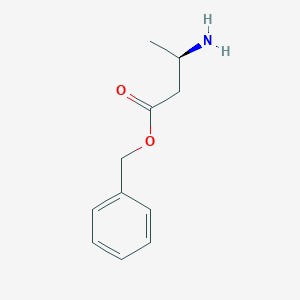

(R)-Benzyl 3-aminobutyrate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFRXCNQZIVBV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446400 | |

| Record name | (R)-BENZYL 3-AMINOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176779-14-9 | |

| Record name | (R)-BENZYL 3-AMINOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of Chiral Beta Amino Esters

Amine Protection and Deprotection Strategies

The secondary amine group in (R)-Benzyl 3-aminobutyrate (B1260719) is a primary site for chemical modification. Protection of this amine is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The N-Boc protected derivative is typically synthesized by reacting (R)-Benzyl 3-aminobutyrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This protecting group is known for its stability under a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukresearchgate.net

The benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines. It can be introduced by reacting the amine with benzyl (B1604629) chloroformate under basic conditions. google.com A key advantage of the Cbz group is its facile removal by catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, which is a mild deprotection method that is compatible with many other functional groups. mdma.chresearchgate.net

Table 1: Common Amine Protection and Deprotection Strategies

| Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) fishersci.co.ukresearchgate.net |

Esterification and Transesterification Reactions

The benzyl ester group of this compound can undergo esterification and transesterification reactions. While direct esterification typically starts from the corresponding carboxylic acid, (R)-3-aminobutanoic acid, to form various esters including the benzyl ester, transesterification allows for the conversion of the benzyl ester to other esters. google.commdpi.comsigmaaldrich.com

Transesterification can be catalyzed by acids, bases, or enzymes. science.gov For instance, lipase-catalyzed transesterification has been shown to be an effective method for the kinetic resolution of racemic β-amino esters, highlighting the potential for enzymatic transformations in modifying the ester group with high enantioselectivity. nih.gov The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the transesterification process.

Functional Group Interconversions and Downstream Synthetic Applications

The strategic manipulation of the amine and ester functionalities of this compound opens up a vast landscape of synthetic possibilities, enabling its use as a precursor for a variety of important organic molecules.

Conversion to Beta-Lactams and Azetidinones

β-Lactams, or 2-azetidinones, are a class of four-membered cyclic amides that form the core structure of many important antibiotics. nih.gov this compound can serve as a precursor for the synthesis of chiral β-lactams. The general strategy involves the cyclization of a β-amino acid derivative. Starting from this compound, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be cyclized to form the β-lactam ring using a suitable activating agent. Alternatively, direct cyclization methods from β-amino esters have also been developed. nih.govresearchgate.net The stereochemistry at the C3 position of the starting material is crucial for controlling the stereochemistry of the final β-lactam product.

Reduction to Chiral Beta-Amino Alcohols

The benzyl ester group of this compound can be selectively reduced to the corresponding primary alcohol, yielding the chiral β-amino alcohol, (R)-3-aminobutanol. google.com This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a Lewis acid. google.com The resulting (R)-3-aminobutanol is a valuable chiral building block in its own right, used in the synthesis of various pharmaceuticals. chembk.comresearchgate.net For instance, it is a key intermediate in the synthesis of the anti-AIDS drug dolutegravir. mdpi.com

Table 2: Reduction of this compound

| Starting Material | Product | Reagents |

|---|

Formation of N-Substituted Amides and Other Derivatives

The secondary amine of this compound can be acylated to form a wide range of N-substituted amides. organic-chemistry.org This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction allows for the introduction of various functional groups onto the nitrogen atom, leading to a diverse array of derivatives with potentially interesting biological activities. For example, N-acylated derivatives of β-amino esters are precursors to various bioactive compounds. nih.gov

Utilization as Precursors for Complex Organic Scaffolds and Ring Systems (e.g., Tetrahydropyridines)

This compound and its derivatives can be utilized as starting materials for the synthesis of more complex heterocyclic structures, such as tetrahydropyridines. These ring systems are present in numerous natural products and pharmaceutically active compounds. nih.gov Synthetic strategies often involve multi-step sequences that may include conjugate addition reactions, ring-closing metathesis, or other cyclization methods to construct the heterocyclic core. acs.orgresearchgate.net The chirality of the starting material can be transferred to the final product, enabling the asymmetric synthesis of these complex scaffolds.

Analytical and Stereochemical Characterization of Chiral Beta Amino Esters

Determination of Enantiomeric Purity (Enantiomeric Excess, ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate ee determination is critical and is achieved through methods capable of distinguishing between the (R) and (S) forms of the molecule.

Chromatographic methods are the cornerstone of chiral analysis, physically separating enantiomers by exploiting their differential interactions with a chiral environment, most commonly a chiral stationary phase (CSP). phenomenex.com This separation allows for the individual quantification of each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used direct method for resolving and quantifying enantiomers. researchgate.neteijppr.com The technique relies on a column packed with a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. eijppr.comelementlabsolutions.com The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. elementlabsolutions.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and commonly used for separating a wide range of chiral compounds, including amino acid esters. elementlabsolutions.comtandfonline.com For β-amino acid esters, cellulose-based columns like those with a cellulose tris(3,5-dimethylphenylcarbamate) coating have proven effective. nih.gov While the resolution of β-amino acids can sometimes be less pronounced than that of their α-amino acid counterparts, the use of benzyl (B1604629) esters is generally favorable for achieving good separation. nih.gov

In a specific application for a closely related compound, methyl 3-(benzylamino)butanoate, a Chiralcel OD-H column provided a clear separation of the (R) and (S) enantiomers, demonstrating the suitability of this approach for this class of molecules. acs.org

Table 1: Example HPLC Conditions for Chiral Separation of a Benzyl-Protected β-Amino Ester Derivative Data derived from the analysis of methyl 3-(benzylamino)butanoate, a structurally analogous compound. acs.org

| Parameter | Condition |

| Column | Chiralcel® OD-H (5 µm, 250 x 4.6 mm) |

| Mobile Phase | Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV-VIS at 210 nm |

| Retention Time (R)-enantiomer | 11 min |

| Retention Time (S)-enantiomer | 13 min |

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for enantiomeric separation, combining the high-resolution separation of gas chromatography with the sensitive and selective detection of mass spectrometry. However, due to the low volatility and polar nature of β-amino esters like (R)-Benzyl 3-aminobutyrate (B1260719), direct analysis is not feasible. Therefore, a chemical modification step, known as derivatization, is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. science.govhplc.eu

Common derivatization strategies for amino acids and their esters involve acylation, often using fluorinated reagents such as pentafluoropropionic anhydride (B1165640) or heptafluorobutyl chloroformate. science.govsigmaaldrich.com These reagents react with the amine group to form less polar, more volatile amides. This derivatization must be quantitative and proceed without causing racemization of the chiral center. science.gov

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val, which is an L-valine-tert-butylamide modified polysiloxane. science.govscas.co.jp The mass spectrometer then detects the separated diastereomeric derivatives, allowing for accurate quantification and determination of the enantiomeric excess.

Table 2: General Workflow for Chiral GC-MS Analysis of β-Amino Esters

| Step | Description | Key Considerations |

| 1. Derivatization | Reaction with a derivatizing agent (e.g., heptafluorobutyl chloroformate) to increase volatility. sigmaaldrich.comscas.co.jp | The reaction must not induce racemization. The resulting derivative must be thermally stable. |

| 2. GC Separation | Injection onto a GC system equipped with a chiral capillary column (e.g., Chirasil-L-Val). scas.co.jp | Optimization of the temperature program is crucial for achieving baseline separation of the diastereomers. |

| 3. MS Detection | The separated derivatives are ionized and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. | Characteristic fragment ions are monitored for unambiguous identification and quantification. |

Spectroscopic methods offer an alternative to chromatography for determining enantiomeric purity. These techniques rely on the interaction of the enantiomers with a chiral environment, which induces a measurable difference in their spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation that can be adapted for chiral discrimination. In an achiral solvent, the NMR spectra of two enantiomers are identical. sigmaaldrich.com However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes through non-covalent interactions. mdpi.com This association leads to a change in the chemical environment of the nuclei in each enantiomer, resulting in separate, distinguishable signals in the NMR spectrum, most commonly the ¹H NMR spectrum. mdpi.com

The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes is a measure of the enantiodiscrimination. By integrating the distinct signals, the enantiomeric ratio and thus the enantiomeric excess can be accurately calculated. For amino acid benzyl esters, (R)-Mosher's acid has been shown to be an effective CSA, with protons on or near the stereogenic center often exhibiting the best separation. researchgate.net Other CSAs, such as those derived from ethyl (S)-lactate, have also been developed for the analysis of amino acid derivatives. mdpi.com

Table 3: Examples of Chiral Solvating Agents (CSAs) for NMR-based Enantiodiscrimination of Amino Acid Derivatives

| Chiral Solvating Agent (CSA) | Analyte Class | Principle of Discrimination |

| (R)-Mosher's acid | Amino acid benzyl esters | Forms diastereomeric salts, leading to different chemical shifts (Δδ) for protons near the chiral center. researchgate.net |

| Lactate-derived carbamates | N-derivatized amino acid esters | Creates diastereomeric complexes with notable enantiodiscrimination for specific proton signals. mdpi.com |

| Poly-γ-benzyl-L-glutamate (PBLG) | General chiral molecules | Forms a chiral liquid crystal phase that induces differential ordering of enantiomers, leading to distinct NMR signals. |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides a rapid and sensitive method for determining enantiomeric purity, particularly in a high-throughput screening (HTS) context. acs.org

While simple β-amino esters may not have a sufficiently strong chromophore for direct CD analysis, their enantiomeric excess can be determined by reacting them with a derivatizing agent or forming a complex with a metal assembly that is strongly CD-active. nih.gov The intensity of the resulting CD signal, known as the Cotton effect, is directly proportional to the enantiomeric excess of the sample. A racemic mixture will be CD-silent, while an enantiomerically pure sample will show the maximum signal intensity.

This principle has been adapted for HTS by using microplate CD readers. Reactions can be run in 96-well plates, and after derivatization, the enantiomeric excess of hundreds of samples can be determined in minutes, offering a significant advantage over time-consuming chromatographic methods. acs.org This makes CD spectroscopy an attractive tool for optimizing asymmetric synthesis reactions.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Identification

Thin Layer Chromatography (TLC) is an indispensable, rapid, and convenient analytical technique used extensively in synthetic organic chemistry. bjbms.orgchemistryhall.com Its primary application is in the qualitative monitoring of chemical reactions, allowing a chemist to observe the consumption of starting materials and the formation of products over time. chemistryhall.com The separation is based on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). bjbms.org

In the context of synthesizing (R)-Benzyl 3-aminobutyrate, TLC would be used to track the conversion of the starting materials. A small spot of the reaction mixture is applied to the TLC plate, which is then placed in a chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf). chemistryhall.com

The Rf value is a key parameter and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic for a specific compound in a given solvent system on a particular stationary phase. While specific Rf values for this compound are not consistently reported across the literature, as they are highly dependent on the exact conditions, the table below illustrates typical solvent systems used for the analysis of amino esters and related benzyl compounds.

| Compound Type | Typical Mobile Phase (Solvent System) | Stationary Phase | Visualization Method |

|---|---|---|---|

| Amino Esters | n-Butanol : Acetic Acid : Water (4:1:1) | Silica Gel 60 F254 | Ninhydrin Stain, UV Light (254 nm) |

| Benzyl Derivatives | Ethyl Acetate : n-Heptane : Methanol : Diethylamine (3:4.5:1:0.2) | Silica Gel 60 F254 | UV Light (254 nm), Potassium Permanganate Stain |

| General Esters | Ethyl Acetate : Hexane (30:70 to 70:30) | Silica Gel 60 F254 | UV Light (254 nm), Anisaldehyde or Permanganate Stain |

This table presents generalized conditions based on published methods for related compound classes. mdpi.comnih.govnih.gov The optimal system for this compound would be determined experimentally.

Assignment of Absolute Configuration (e.g., X-ray Crystallography)

The assignment of absolute configuration is the determination of the actual three-dimensional arrangement of atoms in a chiral molecule. While various techniques can provide relative stereochemistry, single-crystal X-ray crystallography is considered the most definitive and unambiguous method for establishing the absolute configuration of a chiral compound, provided a suitable single crystal can be obtained. d-nb.infoed.ac.ukspringernature.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For this compound, determining the absolute configuration is crucial to confirm that the desired enantiomer has been synthesized. The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined. Through the use of anomalous dispersion effects, particularly if heavier atoms are present, the absolute spatial arrangement can be determined, allowing for an unequivocal assignment as (R) or (S). ed.ac.uk

A search of the scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. However, to illustrate the type of data obtained from such an analysis, the table below presents crystallographic data for a different, but structurally related, chiral molecule, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide. acs.org This data exemplifies the detailed structural parameters that would be determined if a single crystal of this compound were to be analyzed.

| Parameter | Example Value (for a related R-enantiomer) |

|---|---|

| Empirical Formula | C14 H16 N2 O2 |

| Formula Weight | 244.29 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 8.998(3) Å, b = 5.989(2) Å, c = 11.838(4) Å |

| α = 90°, β = 98.783(14)°, γ = 90° | |

| Volume | 630.1(4) ų |

| Z (Molecules per unit cell) | 2 |

| Density (calculated) | 1.288 Mg/m³ |

| Flack Parameter | 0.0(4) |

Note: The data in this table is for the compound (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and serves only as an illustrative example of crystallographic data. acs.org The Flack parameter, when close to zero for the correct enantiomer, confirms the assignment of the absolute configuration. caltech.edu

Computational and Mechanistic Studies in Chiral Beta Amino Ester Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms involved in the synthesis of chiral β-amino esters. By modeling the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

For instance, in the context of Michael additions to form β-amino esters, DFT calculations can help rationalize the observed stereochemical outcomes. mdpi.com Studies on related systems, such as the addition of amines to α,β-unsaturated esters, have utilized DFT to understand the intricacies of the reaction coordinate. mdpi.comnih.gov These calculations can reveal the subtle energetic differences between various transition states, explaining why one stereoisomer is formed preferentially over another. mdpi.com For example, in the synthesis of 5-oxodecahydroquinolines, which involves an intramolecular aza-Michael addition, DFT-based mechanistic studies were crucial in rationalizing the diastereodivergent course of the cyclization. nih.gov

Furthermore, DFT calculations have been employed to investigate the mechanism of photocatalytic radical cascade reactions that lead to the formation of β-amino acid derivatives. researchgate.net These studies can detail the energetics of key steps like N–O bond homolysis, radical addition, and cyclization, providing a comprehensive picture of the reaction mechanism. researchgate.net The optimization of molecular geometries and the calculation of quantum parameters using DFT, often with basis sets like B3LYP/6-31G(d), allow for the determination of the electronic and structural factors that govern the reaction. mdpi.com

Below is a table summarizing the application of DFT in mechanistic studies of reactions relevant to β-amino ester synthesis.

| Reaction Type | Computational Method | Key Findings | Reference |

| Aza-Michael Addition | DFT/B3LYP | Rationalized diastereodivergent outcomes based on substrate structure. | nih.gov |

| Photocatalytic Radical Cascade | DFT | Elucidated the energetics of N-O bond homolysis and radical cyclization. | researchgate.net |

| N-alkylation Reactions | DFT/B3LYP/6-31G(d) | Determined electronic and structural factors governing the reaction. | mdpi.com |

| 1,3-Dipolar Cycloaddition | DFT/B3LYP/6-31G(d,p) | Investigated regioselectivity and reaction mechanism. | acs.org |

Investigation of Chemo- and Enantioselectivity Origins

Understanding the origins of chemo- and enantioselectivity is paramount for the asymmetric synthesis of chiral β-amino esters. Computational studies play a vital role in dissecting the non-covalent interactions that dictate these selectivities.

In enzyme-catalyzed reactions, such as the lipase-catalyzed synthesis of (R)-(−)-N-benzyl-3-(benzylamino)butanamide, the polarity of the solvent has been shown to significantly influence both chemo- and enantioselectivity. nih.govdntb.gov.ua While direct computational studies on (R)-Benzyl 3-aminobutyrate (B1260719) are not extensively detailed in the provided results, analogous systems demonstrate how solvent effects can be modeled. For instance, the use of a polarizable continuum model (PCM) in DFT calculations can account for the influence of the solvent on the reaction energetics. mdpi.com

Theoretical studies on organocatalyzed reactions have provided deep insights into the origins of enantioselectivity. For example, in the hydrogenation of imines catalyzed by chiral BINOL-phosphoric acids, DFT calculations have been used to evaluate different proposed mechanisms. acs.org These studies revealed that a "three-point interaction model," involving hydrogen bonds between the catalyst and both the nucleophile and the electrophile, can explain the high enantioselectivity observed. acs.org The steric hindrance provided by bulky groups on the catalyst also plays a crucial role in directing the stereochemical outcome. acs.org

The following table highlights key findings from studies on chemo- and enantioselectivity.

| System | Selectivity Type | Key Factor Investigated | Computational Approach | Reference |

| Lipase-catalyzed synthesis | Chemo- and Enantioselectivity | Solvent Polarity | Experimental | nih.govdntb.gov.ua |

| BINOL-phosphoric acid catalysis | Enantioselectivity | Three-point interaction model | DFT | acs.org |

| Non-heme iron enzyme catalysis | Enantio- and Chemoselectivity | Steric effects and HAT/azide transfer | DFT | rsc.org |

Conformational Analysis of Chiral Beta-Amino Esters and Intermediates

The biological activity and reactivity of chiral β-amino esters are intrinsically linked to their three-dimensional structure. Conformational analysis, through both experimental techniques like NMR and computational methods, is therefore essential.

While specific conformational analysis of (R)-Benzyl 3-aminobutyrate is not detailed in the provided search results, studies on related chiral β-amino esters and peptides provide a general understanding. For example, the conformational preferences of chiral acyclic homooligomeric β-peptides have been investigated to understand how they mimic secondary structures like β-turns. nih.govresearchgate.net Molecular dynamics simulations and NMR spectroscopy are powerful tools in this regard, revealing the stable conformations in solution. nih.govresearchgate.net

In peptides containing a central chiral β-amino acid residue, the configuration of that residue can strongly influence the adoption of specific turn-like structures. acs.org For instance, SSS tripeptides might adopt a γ-turn, while SRS diastereomers may prefer an extended δ-turn conformation. acs.org DFT studies can complement these findings by calculating the relative energies of different conformers, helping to identify the most stable structures. mdpi.com

The table below summarizes approaches to conformational analysis in related systems.

| Molecule Type | Method(s) | Key Finding | Reference |

| Chiral acyclic β(2,2)-peptides | NMR, Molecular Dynamics | Mimicry of β-turn secondary structures. | nih.govresearchgate.net |

| α,β,α-Tripeptides | NMR, Molecular Modeling | Configuration of central β-amino acid dictates turn type (γ vs. δ). | acs.org |

| Ferrocene-containing peptidomimetics | IR, NMR, CD, X-ray, DFT | Heterochiral conjugates are more suitable for β-turn formation. | mdpi.com |

Theoretical Models for Chiral Recognition and Stereocontrol

The ability to predict and control stereochemistry is a central goal in asymmetric synthesis. Theoretical models of chiral recognition provide a framework for understanding how a chiral catalyst or reagent differentiates between enantiomeric transition states.

The "three-point contact model" is a classic example, which posits that at least three points of interaction are necessary for chiral discrimination. acs.org This model has been successfully applied to explain the enantioselectivity of reactions catalyzed by BINOL-phosphoric acids. acs.org DFT calculations can be used to visualize and quantify these interactions, which often involve a combination of hydrogen bonds and steric repulsion. acs.org

In the context of chromatography, chiral recognition models are used to explain the separation of enantiomers on a chiral stationary phase. acs.org These models consider the non-covalent interactions between the analyte and the chiral selector. Similarly, theoretical studies on chiral recognition using host-guest chemistry, such as a glucose-based receptor binding to amino acid esters, can shed light on the binding modes and the interactions responsible for selectivity. mdpi.com Molecular mechanics and molecular dynamics simulations are often employed in these studies to explore the conformational space of the host-guest complex. jlu.edu.cn

The development of stereocontrolled syntheses of cyclic β-amino esters also relies on understanding the interplay of different stereogenic centers. nih.govrsc.org Computational modeling can help to predict how existing chirality in a substrate will influence the stereochemical outcome of a subsequent reaction.

The table below provides an overview of theoretical models for chiral recognition.

| Context | Model/Theory | Key Interactions | Computational Tools | Reference |

| Asymmetric Catalysis | Three-Point Contact Model | Hydrogen bonding, steric hindrance | DFT | acs.org |

| Chiral Chromatography | Chiral Recognition Model | Non-covalent interactions with stationary phase | - | acs.org |

| Host-Guest Chemistry | Binding Mode Analysis | Hydrogen bonding, through-space interactions | NMR, Molecular Modeling | mdpi.com |

| Stereocontrolled Synthesis | Substrate Control | Interplay of existing stereocenters | - | nih.govrsc.org |

Q & A

Q. What enantioselective synthesis methods are recommended for (R)-Benzyl 3-aminobutyrate?

Enzymatic approaches using engineered mutases (e.g., 2,3-lysine aminomutase) can be employed. For instance, combining L-2-aminobutyrate with primary amines like methylamine mimics substrate binding in the enzyme’s active site, facilitating stereospecific conversion to 3-aminobutyrate. Subsequent benzylation under controlled pH and temperature ensures retention of the (R)-configuration .

Q. How can enantiomeric purity of this compound be validated?

Chiral chromatography (e.g., HPLC with polysaccharide-based columns) or nuclear magnetic resonance (NMR) with chiral solvating agents can distinguish (R) and (S) enantiomers. Retention times of 3-aminobutyrate isomers (e.g., 12.2 min for 3-aminobutyrate vs. 11.8 min for 2-aminobutyrate) in LC-MS systems aid preliminary identification .

Q. What storage conditions ensure stability of this compound?

Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, ventilated environment. Avoid exposure to humidity and static discharge, as moisture may hydrolyze the benzyl ester, compromising stereochemical integrity .

Advanced Research Questions

Q. How can conflicting data on 3-aminobutyrate’s metabolic roles be resolved?

Non-targeted metabolomics with rigorous isomer differentiation is critical. For example, in fasting studies, overlapping LC-MS peaks for 3-aminobutyrate and 3-aminoisobutyrate (both eluting at 12.2 min) require orthogonal methods like tandem MS or derivatization with chiral reagents to resolve structural ambiguity. Statistical validation (e.g., Friedman test) should confirm significance thresholds (p < 0.05) .

Q. What experimental designs optimize mutase engineering for this compound production?

Structure-guided mutagenesis of 2,3-lysine aminomutase can enhance substrate specificity for L-2-aminobutyrate. Pairing with ethylamine or methylamine stabilizes transition states, mimicking natural lysine binding. Activity assays (e.g., β-alanine yield quantification) validate mutase efficiency, while circular dichroism confirms enantiomeric purity .

Q. How do proton abstraction mechanisms influence radical intermediates in aminomutase reactions?

Isotopic labeling (e.g., deuterated substrates) and electron paramagnetic resonance (EPR) spectroscopy can track hydrogen abstraction at 5-pro-S/R positions during 5,6-aminomutase catalysis. Computational modeling (DFT or MD simulations) predicts radical stabilization pathways, guiding mutase engineering for improved stereocontrol .

Methodological Notes

- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) with mobile phases optimized for aminobutyrate derivatives.

- Enzymatic Assays : Monitor reaction progress via UV-Vis (e.g., NADH consumption) or LC-MS for product quantification.

- Data Contradictions : Replicate experiments under standardized conditions (pH, temperature, substrate ratios) to minimize variability in metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.